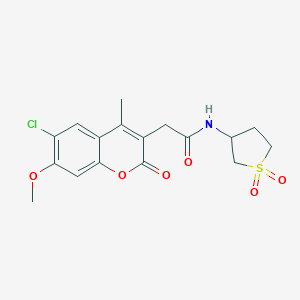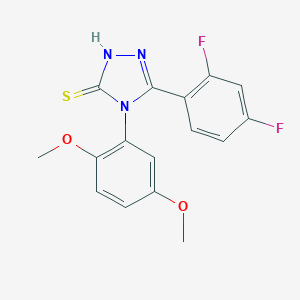![molecular formula C18H24N4O4 B357530 1-cyclohexyl-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea CAS No. 878422-35-6](/img/structure/B357530.png)
1-cyclohexyl-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents used include phosphorus oxychloride or thionyl chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a dimethoxyphenyl halide.
Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole-dimethoxyphenyl intermediate with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone
Properties
CAS No. |
878422-35-6 |
|---|---|
Molecular Formula |
C18H24N4O4 |
Molecular Weight |
360.4g/mol |
IUPAC Name |
1-cyclohexyl-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C18H24N4O4/c1-24-14-9-8-12(10-15(14)25-2)17-21-16(26-22-17)11-19-18(23)20-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,19,20,23) |
InChI Key |
XEXOSAOSQLDSCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide](/img/structure/B357449.png)

![4-chloro-N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357454.png)
![N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357455.png)
![3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2H-chromen-2-one](/img/structure/B357456.png)
![Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B357458.png)


![8,9-Dimethyl-5-{4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357461.png)
![N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B357462.png)
![N-(2-methylpropyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B357463.png)
![2,4-dichloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B357465.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B357466.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-5,7-dihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B357467.png)
